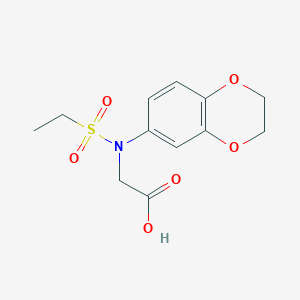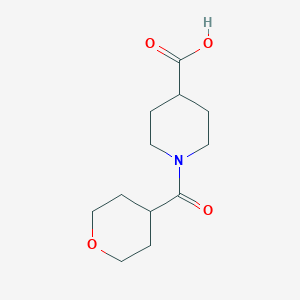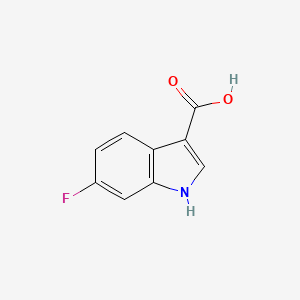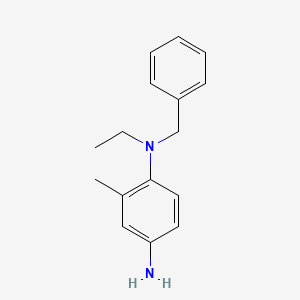
1-N-benzyl-1-N-ethyl-2-methylbenzene-1,4-diamine
Übersicht
Beschreibung
“1-N-benzyl-1-N-ethyl-2-methylbenzene-1,4-diamine” is a benzene derivative with multiple substituents, including an ethyl group, a benzyl group, and a methyl group . Benzene derivatives are a class of organic compounds that contain a benzene ring as part of their structure .
Synthesis Analysis
The synthesis of benzene derivatives often involves electrophilic aromatic substitution reactions . In these reactions, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .
Molecular Structure Analysis
The molecular structure of benzene derivatives is characterized by a benzene ring, which contains six pi electrons delocalized in six p orbitals above and below the plane of the ring . The positions of the substituents on the benzene ring can be indicated using ortho- (o-), meta- (m-), or para- (p-) nomenclature when there are two substituents on the benzene ring .
Chemical Reactions Analysis
Benzene and its derivatives can undergo various types of reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions typically occur at the benzylic position, which can be resonance stabilized .
Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Applications
N1-Benzyl-N1-ethyl-2-methylbenzene-1,4-diamine: has been studied for its potential anti-inflammatory effects. Research indicates that analogs of this compound, such as JSH-21, can inhibit nitric oxide production in macrophages stimulated by lipopolysaccharide (LPS). This inhibition is dose-dependent and is associated with the down-regulation of inducible nitric oxide synthase (iNOS) promoter activity. Furthermore, it has been observed to suppress the DNA binding and transcriptional activity of nuclear factor-kappa B (NF-kB), which plays a significant role in the inflammatory process .
Pharmacological Research
The compound’s structural analogs have shown promise in pharmacological research, particularly in exploring the structure-activity relationship (SAR) of anti-inflammatory agents. The substitution of diamine at specific positions on the benzene ring is crucial for the anti-inflammatory activity, providing insights into the design of new therapeutic agents .
Chemical Synthesis
N1-Benzyl-N1-ethyl-2-methylbenzene-1,4-diamine: serves as an important intermediate in organic synthesis. Its derivatives are used in the synthesis of various chemical compounds, including pharmaceuticals and agrochemicals. The compound’s reactivity and stability under different conditions are essential for developing synthetic pathways .
Wirkmechanismus
Mode of Action
The mode of action of N1-Benzyl-N1-ethyl-2-methylbenzene-1,4-diamine is currently unknown . It’s possible that the compound interacts with its targets through a mechanism similar to other benzene derivatives, which often involve electrophilic substitution reactions .
Pharmacokinetics
The compound’s predicted boiling point is 300.3±22.0 °C, and its density is 0.995±0.06 g/cm3 . These properties may influence its bioavailability and pharmacokinetic behavior.
Eigenschaften
IUPAC Name |
1-N-benzyl-1-N-ethyl-2-methylbenzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2/c1-3-18(12-14-7-5-4-6-8-14)16-10-9-15(17)11-13(16)2/h4-11H,3,12,17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVLZHPVQHJKBLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2=C(C=C(C=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-Benzyl-N1-ethyl-2-methylbenzene-1,4-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2,4-Dimethylphenyl)sulfonyl]piperidin-4-one](/img/structure/B1385970.png)

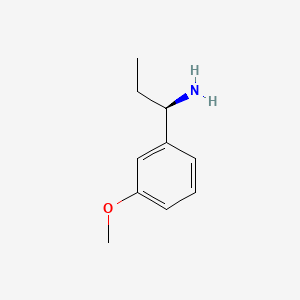
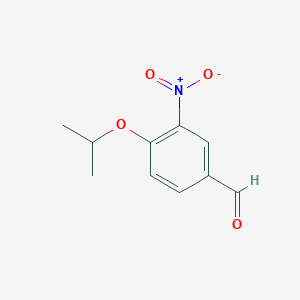
![2-Methyl-2-{[(4-methylphenyl)methyl]amino}propanenitrile](/img/structure/B1385978.png)
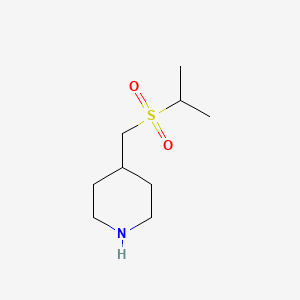
![3-[4-(Dimethylcarbamoyl)phenyl]propanoic acid](/img/structure/B1385982.png)
![1-[(5-Chloro-2-thienyl)sulfonyl]piperidin-4-one](/img/structure/B1385983.png)
![2-{4-[2-(Aminomethyl)phenyl]-1-piperazinyl}-1-ethanol](/img/structure/B1385984.png)
![1-[5-(2-Thienyl)-1H-pyrazol-3-YL]methanamine](/img/structure/B1385986.png)
![2-[Benzyl(ethyl)amino]nicotinic acid](/img/structure/B1385987.png)
